
2-(4-Methylcyclohexyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylcyclohexyl)ethanol is a chemical compound with the CAS Number: 4916-87-4 . It has a molecular weight of 142.24 and is typically stored at room temperature . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C9H18O/c1-8-2-4-9(5-3-8)6-7-10/h8-10H,2-7H2,1H3 . Unfortunately, specific details about the molecular structure of this compound are not provided in the sources I found.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the sources I found, alcohols in general can undergo dehydration reactions to generate alkenes . This process involves heating the alcohols in the presence of a strong acid .Physical And Chemical Properties Analysis
This compound is a liquid . It is stored at room temperature . More specific physical and chemical properties are not provided in the sources I found.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Synthesis of Spiro[cyclohexane-isoquinolines]
A study by Perevoshchikova et al. (2014) discusses the synthesis of 1′-substituted 4′,4′-dimethyl-6′-methoxy-4′H-spiro[cyclohexane-1,3′-isoquinolines] through the reaction of a related compound with nitriles, demonstrating a Wagner-Meerwein rearrangement and Ritter reaction process (Perevoshchikova et al., 2014).
Hydrogenation and Hydrogenolysis Studies
Research by Nishimura et al. (1971) examined the hydrogenation and hydrogenolysis of ethyl 4-methyl-1-cyclohexenyl ether, revealing insights into the hydrogenation process and the influence of different platinum metal catalysts (Nishimura et al., 1971).
Stereochemistry of Cycloheptanones
Marshall and Partridge (1968) explored the stereochemistry of 5-substituted 2-methylcycloheptanones, derived from similar compounds, to determine the stereochemistry of products from ring-expansion reactions (Marshall & Partridge, 1968).
Molecular Interactions and Properties
Molybdenum Atom Bonds Supported by Ligands
Chisholm et al. (1989) investigated compounds involving molybdenum atoms and ligands, including 4-methylcyclohexyl, revealing insights into the molecular structure and bonding characteristics (Chisholm et al., 1989).
Antibiotics Partition in Ethanol/2-Propanol Systems
Wang et al. (2010) studied the partition behavior of antibiotics in ethanol/2-propanol systems, showing the feasibility of using such systems for separating small molecular antibiotics (Wang et al., 2010).
Adsorption of Oxygenated Hydrocarbons on Activated Carbons
Ghimbeu et al. (2010) examined the adsorption of various oxygenated hydrocarbons, such as ethanol, on activated carbons, providing insights into the interactions between hydrocarbons and carbon surfaces (Ghimbeu et al., 2010).
Safety and Hazards
The safety information for 2-(4-Methylcyclohexyl)ethanol indicates that it has the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
While specific future directions for 2-(4-Methylcyclohexyl)ethanol are not detailed in the sources I found, research into new catalysts for the synthesis of higher alcohols on a renewable basis via aldolic condensation has been gaining increasing attention . This could potentially impact the production methods for compounds like this compound in the future.
Wirkmechanismus
Target of Action
It is structurally similar to ethanol, which is known to interact with several targets in the body, including alcohol dehydrogenase (adh) and the cytochrome p450 (cyp) 2e1 drug-metabolizing enzyme . These enzymes play a crucial role in the metabolism of ethanol and other xenobiotics .
Mode of Action
Ethanol alters the membranes of neurons, as well as their ion channels, enzymes, and receptors . It is also metabolized by the hepatic enzyme alcohol dehydrogenase .
Biochemical Pathways
Ethanol, a structurally similar compound, is known to be converted into acetyl-coa, a central precursor for myriad biochemicals, and atp, a key molecule important for powering biochemical pathways .
Pharmacokinetics
Both acute and chronic ethanol use can cause transient changes to many physiological responses in different organ systems .
Result of Action
Ethanol, a structurally similar compound, promotes ordered structure in protein molecules, leading to an increase of helix content and turns but also increased aggregation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Methylcyclohexyl)ethanol. For instance, the hydrogenation of cyclohexyl acetate, derived from the esterification of acetic acid and cyclohexene, provides a novel route to yield cyclohexanol and ethanol . Additionally, the compound’s action can be influenced by factors such as temperature, pH, and the presence of other substances .
Eigenschaften
IUPAC Name |
2-(4-methylcyclohexyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-8-2-4-9(5-3-8)6-7-10/h8-10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIORXFCYDCJZPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

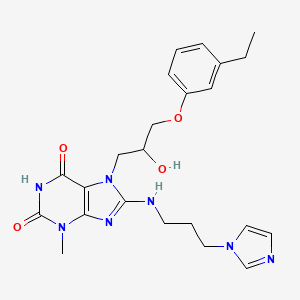
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2832093.png)
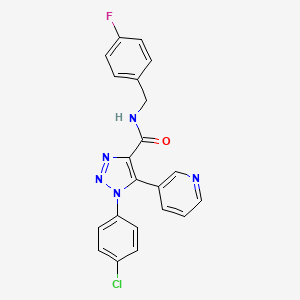
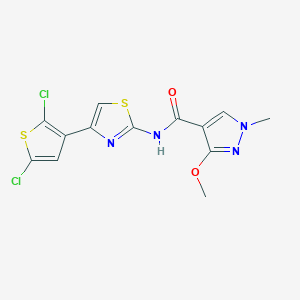
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone](/img/structure/B2832097.png)
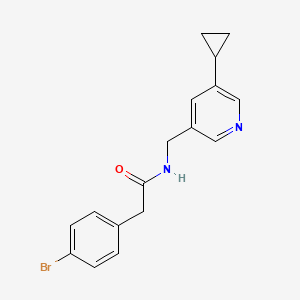
![methyl 6-tert-butyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2832100.png)


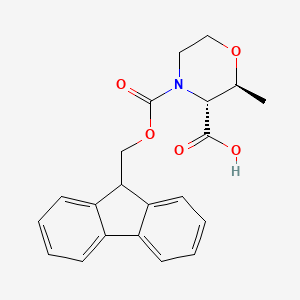
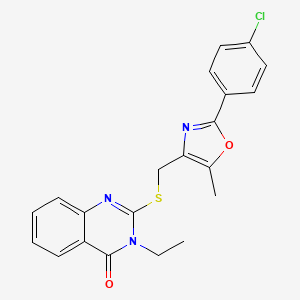

![3-hexyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2832113.png)
![3-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2832115.png)